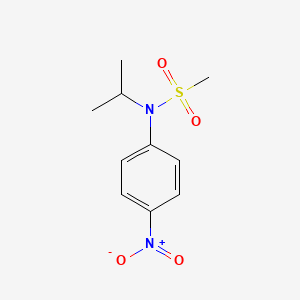

N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide

Description

Historical Context of Sulfonamide Derivatives in Pharmacological Research

The development of sulfonamide-based therapeutics began with the serendipitous discovery of Prontosil, the first synthetic antibacterial agent, in the 1930s. This azo dye derivative demonstrated that structural modification of simple aromatic systems could yield biologically active molecules. Early sulfonamides like sulfanilamide established the critical role of the sulfonamide functional group (-SO₂NH₂) in binding to bacterial dihydropteroate synthase, disrupting folate synthesis. By the mid-20th century, researchers recognized that substituents on the sulfonamide nitrogen and adjacent aromatic rings could dramatically alter pharmacokinetic and pharmacodynamic properties.

A pivotal shift occurred with the introduction of methanesulfonamide derivatives, which replaced the traditional benzene ring with smaller alkyl groups to reduce toxicity and improve metabolic stability. For example, N-(4-nitrophenyl)methanesulfonamide (PubChem CID 4689022) demonstrated enhanced solubility compared to its benzyl counterparts while retaining hydrogen-bonding capacity. This innovation laid the groundwork for branched alkyl substitutions, as seen in N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide, which introduced steric hindrance to modulate receptor interactions.

Table 1: Structural Evolution of Key Sulfonamide Derivatives

Structure

3D Structure

Properties

IUPAC Name |

N-(4-nitrophenyl)-N-propan-2-ylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-8(2)11(17(3,15)16)9-4-6-10(7-5-9)12(13)14/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFLGKZLWJYWAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide typically involves the reaction of 4-nitroaniline with isopropylamine and methanesulfonyl chloride . The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

Step 1: 4-nitroaniline is dissolved in a suitable solvent, such as dichloromethane.

Step 2: Isopropylamine is added to the solution, followed by the slow addition of methanesulfonyl chloride.

Step 3: The reaction mixture is stirred at a low temperature (0-5°C) for several hours.

Step 4: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products Formed

Reduction: N-Isopropyl-N-(4-aminophenyl)methanesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The nitro group can also undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Structural and Electronic Features

The following table summarizes key structural differences and similarities between N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide and related sulfonamides:

Key Observations :

- Substituent Effects : The position and nature of substituents (e.g., nitro, chloro, fluoro) significantly alter electronic properties. For example, the para-nitro group in the target compound enhances electrophilicity compared to meta-nitro derivatives like N-{4-fluoro-3-nitrophenyl}methanesulfonamide .

- Steric Considerations : Bulky groups (e.g., isopropyl in the target compound vs. methyl in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) influence conformational flexibility and binding interactions .

- Biological Relevance : The presence of heterocycles (e.g., oxazole in ) can improve metabolic stability and target affinity.

Biological Activity

N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide is a sulfonamide compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group with an isopropyl moiety and a para-nitrophenyl group. Its molecular formula is , and it has a molecular weight of 258.29 g/mol. The presence of the nitro group at the para position is crucial for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The compound can inhibit enzyme activity by binding to active or allosteric sites, thus altering the enzyme's function. The nitro group can be reduced to form reactive intermediates, which may further engage with cellular components, enhancing its pharmacological profile .

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. They are known to inhibit bacterial folic acid synthesis, which is critical for bacterial growth. Studies have shown that modifications in the sulfonamide structure can lead to variations in their efficacy against different bacterial strains.

Anticancer Activity

Recent investigations have explored the anticancer potential of this compound. In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines. For instance, it showed promising results against human colon (HCT-116), liver (HepG2), lung (A549), and gastric (SGC7901) carcinoma cell lines .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against several pathogenic bacteria. The compound displayed notable inhibition against Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

- In Vitro Anticancer Studies : In a series of assays, the compound was tested against multiple cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting that it may serve as a lead compound for developing new anticancer therapies .

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-Isopropyl-N-(3-nitrophenyl)methanesulfonamide | Sulfonamide | Antibacterial, anticancer |

| N-Isopropyl-N-(2-nitrophenyl)methanesulfonamide | Sulfonamide | Antimicrobial potential |

| This compound | Sulfonamide | Antimicrobial, anticancer |

The comparison illustrates that while all these compounds share a common sulfonamide structure, their biological activities can vary significantly based on the position of the nitro group.

Q & A

Q. Basic

- Monitor reactions in real-time using TLC (silica gel, UV detection) with eluents like hexane:ethyl acetate (3:1).

- Isolate intermediates via flash chromatography (Biotage Isolera) and characterize using LC-MS (ESI+ mode). For example, intermediates in N-(aryl)methanesulfonamide syntheses were identified via F NMR and HRMS .

How can researchers address low yields in the alkylation step of sulfonamide synthesis?

Advanced

Low yields often stem from steric hindrance or poor nucleophilicity. Mitigation strategies include:

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.

- Switching to microwave-assisted synthesis (100–120°C, 30 min) to accelerate kinetics, as demonstrated in pyrimidinylmethanol derivatives .

What are the key considerations for designing stability studies of this compound under varying pH conditions?

Q. Advanced

- Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring.

- Assess degradation products via LC-QTOF-MS. For example, sulfonamides with nitro groups may undergo reduction to amines under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.